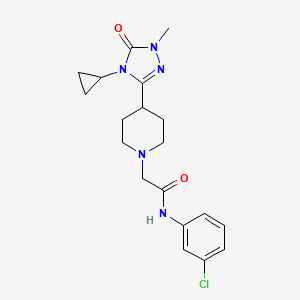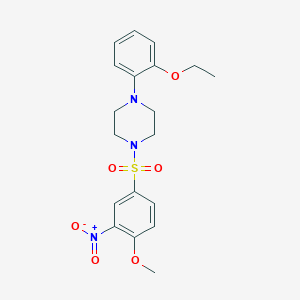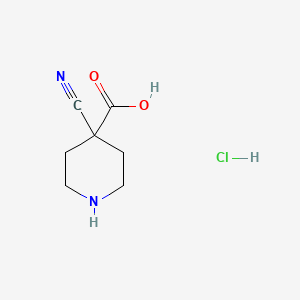![molecular formula C15H15NO2 B2936415 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline CAS No. 1927536-90-0](/img/structure/B2936415.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline is an organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and 2-methylaniline as the primary starting materials.
Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the alkylation of the phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid, followed by cyclization.
Coupling Reaction: The resulting dihydrobenzo[b][1,4]dioxin intermediate is then coupled with 2-methylaniline under appropriate conditions to form the final product.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to enhance yield and purity. This involves careful selection of solvents, reaction temperatures, and purification techniques to minimize side reactions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent in cancer and other diseases.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways, such as the Wnt/β-catenin signaling pathway.
Pathways Involved: It modulates the activity of these pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its chromenone structure.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another similar compound used in OLEDs.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and methylaniline moieties, which confer distinct electronic and biological properties .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMPMFJBIPSKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2936340.png)
![3-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2936343.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)

![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2936348.png)
![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
